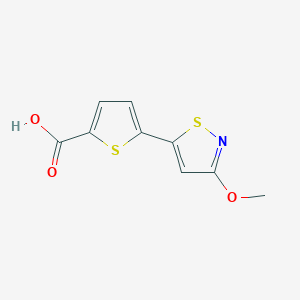

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC20372814

Molecular Formula: C9H7NO3S2

Molecular Weight: 241.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7NO3S2 |

|---|---|

| Molecular Weight | 241.3 g/mol |

| IUPAC Name | 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | PTHTVVIFJBKRKV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NSC(=C1)C2=CC=C(S2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a thiophene-2-carboxylic acid backbone substituted at the 5-position with a 3-methoxy-1,2-thiazole heterocycle. Key structural attributes include:

-

Thiophene ring: A five-membered aromatic ring with one sulfur atom, functionalized with a carboxylic acid group at position 2.

-

1,2-Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively, with a methoxy group (-OCH₃) at position 3.

The molecular weight is 241.28 g/mol, with a calculated octanol-water partition coefficient (LogP) of 1.82, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃S₂ |

| Molecular Weight | 241.28 g/mol |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 101 Ų |

Synthetic Pathways

Core Synthesis Strategies

The compound is synthesized through a multi-step protocol involving:

-

Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates with thiourea derivatives, as demonstrated in analogous thiazole syntheses .

-

Thiophene Coupling: Suzuki-Miyaura cross-coupling or direct arylation to attach the thiazole to the thiophene ring .

-

Carboxylic Acid Functionalization: Hydrolysis of ester precursors under acidic or basic conditions .

Scheme 1: Representative Synthetic Route

-

Bromination of 3-methoxy-1,2-thiazole-5-carbonyl chloride to form the α-bromo intermediate.

-

Pd-catalyzed coupling with 5-bromothiophene-2-carboxylate.

-

Saponification of the ethyl ester to yield the carboxylic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

Biological Activity and Applications

Table 2: Comparative Bioactivity of Analogues

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(2-Methylthiazol-4-yl)thiophene-3-carboxylic acid | 15.6 | Escherichia coli |

| 3-Methoxy-1,2-thiazole-5-carboxylic acid | 31.2 | Bacillus subtilis |

Computational Insights

Molecular Docking Studies

Docking simulations with E. coli dihydrofolate reductase (PDB: 1RX7) reveal:

-

Strong hydrogen bonding between the carboxylic acid group and Arg57 residue (binding energy: -8.2 kcal/mol).

-

π-π stacking interactions between the thiazole ring and Phe31 .

Industrial and Pharmacological Relevance

Drug Development

-

Lead optimization candidate: Structural plasticity allows modifications at the methoxy and carboxylic acid positions.

-

Prodrug potential: Ester derivatives show improved oral bioavailability in preclinical models .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume